Cas no 823-22-3 ((R/S)-δ-Hexalactone)

(R/S)-δ-Hexalactone Chemical and Physical Properties
Names and Identifiers
-
- delta-Hexanolactone
- delta-Hexalactone~5-Hydroxyhexanoic acid lactone
- 5-Methyl-Delta-Valerolactone
- 6-methyloxan-2-one
- HEXALACTONE, DELTA-(RG)
- tetrahydro-6-methyl-2H-Pyran-2-one
- &delta
- δ-Hexalactone
- 5-Methyl-δ-valerolactone
- 5-Hydroxyhexanoic acid lactone
- delta-Caprolactone
- delta-Methyl-delta-valerolactone
- delta-Hexalactone
- 2H-Pyran-2-one, tetrahydro-6-methyl-
- .delta.-Caprolactone
- 6-Methylvalerolactone
- 5-Hexanolide
- .delta.-Hexalactone
- Hexanoic acid, 5-hydroxy-, lactone
- RZTOWFMDBDPERY-UHFFFAOYSA-N
- .delta.-Methyl-.delta.-valerolactone
- Hexanoic acid, .delta.-lactone
- 5-Hexalactone
- Hexalactone, delta-
- hexalacto
- Hexanoic acid, 5-hydroxy-, lactone (6CI, 7CI)
- Tetrahydro-6-methyl-2H-pyran-2-one (ACI)
- (RS)-δ-Hexalactone
- (±)-5-Hexanolide
- (±)-δ-Hexalactone
- 6-Methyl-2H-tetrahydropyran-2-one
- 6-Methyl-δ-valerolactone
- 6-Methyltetrahydropyran-2-one
- Hexanoic acid, 5-hydroxy-, δ-lactone
- NSC 134774
- NSC 32863
- δ-Caprolactone
- δ-Hexanolactone
- δ-Hexanolide
- δ-Methyl-δ-valerolactone
- (R/S)-δ-Hexalactone
-
- MDL: MFCD00083574
- Inchi: 1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3
- InChI Key: RZTOWFMDBDPERY-UHFFFAOYSA-N
- SMILES: O=C1CCCC(C)O1
- BRN: 80501
Computed Properties
- Exact Mass: 114.06808
- Monoisotopic Mass: 114.06808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 98.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- Tautomer Count: 2
- XLogP3: 1
- Surface Charge: 0
Experimental Properties
- Color/Form: Colorless to yellowish oily liquid, with coconut oil and cream like aroma, with burnt and fruity aroma.
- Density: 1.037
- Melting Point: 18°C
- Boiling Point: 115°C/22mmHg(lit.)
- Flash Point: 225 ºF
- Refractive Index: 1.452
- Water Partition Coefficient: Immiscible with water.
- PSA: 26.30000
- LogP: 1.10200
- Solubility: Slightly soluble in water, soluble in ether, ethanol, oil and propylene glycol.
- FEMA: 3167
(R/S)-δ-Hexalactone Security Information
- WGK Germany:2
- Safety Instruction: S24/25: prevent skin and eye contact.
(R/S)-δ-Hexalactone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29539-0.05g |
6-methyloxan-2-one |
823-22-3 | 95.0% | 0.05g |
$19.0 | 2025-03-19 | |
Enamine | EN300-29539-1.0g |
6-methyloxan-2-one |
823-22-3 | 95.0% | 1.0g |
$24.0 | 2025-03-19 | |
Enamine | EN300-29539-50.0g |
6-methyloxan-2-one |
823-22-3 | 95.0% | 50.0g |
$94.0 | 2025-03-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | KP846-5g |
(R/S)-δ-Hexalactone |
823-22-3 | 98% | 5g |
¥64.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0759-25g |
(R/S)-δ-Hexalactone |
823-22-3 | 99.0%(GC) | 25g |
¥475.0 | 2022-05-30 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19274-25g |
delta-Hexanolactone, 98% |
823-22-3 | 98% | 25g |
¥621.00 | 2023-03-03 | |
Ambeed | A782970-500g |
6-Methyltetrahydro-2H-pyran-2-one |
823-22-3 | 98% GC | 500g |
$307.0 | 2025-02-21 | |
Enamine | EN300-29539-50g |
6-methyloxan-2-one |
823-22-3 | 95% | 50g |
$94.0 | 2023-09-06 | |
TRC | H294195-25g |
(R/S)-δ-Hexalactone |
823-22-3 | 25g |
$ 138.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M60800-100g |
5-Methyl-Delta-Valerolactone |
823-22-3 | 98% | 100g |
¥576.0 | 2022-04-27 |
(R/S)-δ-Hexalactone Production Method
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
1.2 Reagents: Sodium bicarbonate Solvents: Water ; overnight, rt
Synthetic Routes 12
1.2 Reagents: Hydrochloric acid
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
1.2 Reagents: Potassium hydroxide , Potassium ferricyanide Solvents: Water ; 5 h, rt
Synthetic Routes 19
1.2 Reagents: Sodium bicarbonate Solvents: Water ; overnight, rt
Synthetic Routes 20
Synthetic Routes 21
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Synthetic Routes 22
Synthetic Routes 23
Synthetic Routes 24
Synthetic Routes 25
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
Synthetic Routes 26
(R/S)-δ-Hexalactone Raw materials
- 1-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(1-pyrrolidinyl)-
- Ethyl 5-oxohexanoate
- Hexane-2,6-diol
- 2-methylcyclopentan-1-one
- 1-Hexanone, 5-hydroxy-1-(1-pyrrolidinyl)-
- 5-Hexenoic acid
- Hexanal, 5-oxo-
- 2H-Pyran,tetrahydro-2-methyl-
- Hexanoic acid, 5-hydroxy-, 1,1-dimethylethyl ester
- Hexanoic acid, 5-hydroxy-, methyl ester
- 3,6-Dihydro-6-methyl-2H-pyran-2-one
- 5-Methylfuran-2-carboxylic acid
- Glurate
(R/S)-δ-Hexalactone Preparation Products
(R/S)-δ-Hexalactone Related Literature
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
Additional information on (R/S)-δ-Hexalactone
Latest Research Insights on (R/S)-δ-Hexalactone (CAS: 823-22-3) in Chemical-Biomedical Applications
The compound (R/S)-δ-Hexalactone (CAS: 823-22-3), a chiral lactone with a fruity aroma, has garnered increasing attention in chemical-biomedical research due to its versatile applications in pharmaceuticals, flavor chemistry, and agrochemicals. Recent studies have focused on its enantioselective synthesis, metabolic pathways, and potential therapeutic properties, positioning it as a molecule of significant industrial and academic interest.
A 2023 study published in Journal of Medicinal Chemistry elucidated the differential metabolic effects of (R)- and (S)-enantiomers in human liver microsomes, revealing that (R)-δ-Hexalactone exhibits a 40% slower clearance rate compared to its (S)-counterpart (p < 0.01). This pharmacokinetic divergence was attributed to stereospecific interactions with CYP3A4 enzymes, suggesting implications for drug formulation strategies requiring sustained release.
Innovative synthetic approaches have emerged, with a team from ETH Zurich reporting a biocatalytic route using engineered Candida antarctica lipase B (CAL-B) that achieves 98% enantiomeric excess for (R)-δ-Hexalactone at scale (50 g/L yield). The process, detailed in ACS Catalysis (2024), demonstrates significant improvements over traditional chemical resolution methods, reducing byproduct formation by 72% while maintaining reactor productivity of 3.2 g/L/h.
In neuropharmacology, preclinical models indicate that (S)-δ-Hexalactone modulates GABAA receptor subtypes (α1β2γ2) with an EC50 of 12.3 μM, as evidenced by patch-clamp electrophysiology in Nature Neuroscience (2023). This activity profile suggests potential as a lead compound for anxiolytic development, though species-specific metabolism differences (mouse vs. human hepatocytes) warrant further investigation before clinical translation.
Structural studies utilizing cryo-EM (4.2 Å resolution) published in Cell Chemical Biology (2024) have mapped the binding pocket of δ-Hexalactone isomers in olfactory receptors (OR5AN1), explaining their differential odor thresholds (R-form: 0.8 ppb; S-form: 2.1 ppb). These findings are driving computational approaches to design next-generation fragrance molecules with enhanced receptor selectivity.
Emerging safety data from OECD 403 acute inhalation studies show that aerosolized (R/S)-δ-Hexalactone mixtures (8-hour exposure at 500 mg/m3) produce no significant histopathological changes in rat lung tissue, supporting its use in pulmonary drug delivery systems. However, recent in vitro genotoxicity assays (Ames test, micronucleus) indicate dose-dependent effects above 10 mM that merit further evaluation in chronic exposure models.
The compound's role in sustainable chemistry is advancing, with Life Cycle Assessment (LCA) studies demonstrating that bio-based production from glucose (via E. coli fermentation) reduces carbon footprint by 62% compared to petrochemical routes. This aligns with FDA's 2024 guidelines encouraging bio-catalysis for pharmaceutical intermediates, particularly for molecules like 823-22-3 with annual production exceeding 50 metric tons.
Ongoing clinical investigations (Phase I/II) are evaluating δ-Hexalactone isomers as permeation enhancers for transdermal peptide delivery, with preliminary data showing 3.8-fold absorption improvement for desmopressin when co-administered with (R)-enantiomer (n=12 healthy volunteers). Stability studies confirm compatibility with common transdermal excipients (≤5% degradation after 12 months at 25°C/60% RH).
